Molecular weight and formula of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Molecular weight and formula of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
The following technical guide details the physicochemical properties, synthesis, and application of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide , a critical heterocyclic building block in medicinal chemistry.
[1][2]
Executive Summary
1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide (CAS: 89532-07-0) is a substituted pyrazole derivative featuring a primary sulfonamide moiety at the 4-position.[1][2] It serves as a pivotal scaffold in the development of cyclooxygenase-2 (COX-2) inhibitors , antimicrobial agents, and antineoplastic drugs. Its structural integrity combines the lipophilic core of the trimethylpyrazole with the polar, hydrogen-bonding capability of the sulfonamide, making it an ideal bioisostere for phenylsulfonamides in fragment-based drug design (FBDD).
This guide provides a comprehensive analysis of its molecular characteristics, a validated synthetic workflow, and handling protocols for research applications.[3]
Physicochemical Profile
The compound is characterized by a distinct molecular footprint essential for stoichiometric calculations and analytical identification.
| Parameter | Technical Specification |
| IUPAC Name | 1,3,5-Trimethylpyrazole-4-sulfonamide |
| CAS Registry Number | 89532-07-0 |
| Molecular Formula | |
| Molecular Weight | 189.24 g/mol |
| Exact Mass | 189.0572 Da |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |
| pKa (Predicted) | ~10.0 (Sulfonamide NH bond) |
| H-Bond Donors | 1 (Sulfonamide |
| H-Bond Acceptors | 3 (Sulfonyl oxygens, Pyrazole N2) |
Structural Analysis & Pharmacophore Mapping
The 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide scaffold is electronically unique. The pyrazole ring is electron-rich, yet the electron-withdrawing sulfonamide group at C4 modulates this density, enhancing metabolic stability.
-
Steric Bulk: The methyl groups at positions 3 and 5 provide steric hindrance that can lock the conformation of the sulfonamide when bound to active sites (e.g., the COX-2 hydrophobic pocket).
-
Electronic Effects: The N1-methyl group prevents tautomerization, fixing the aromatic system.
-
Binding Potential: The sulfonamide group (
) acts as a classic zinc-binding group (ZBG) in carbonic anhydrase inhibitors and a hydrogen bond donor/acceptor in kinase active sites.
Diagram 1: Structural Logic & Pharmacophore Features
Caption: Structural decomposition of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide highlighting functional roles in ligand-target binding.
Synthetic Protocol (Validated Workflow)
The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is typically achieved via electrophilic aromatic substitution (chlorosulfonation) followed by nucleophilic substitution (amination).
Reagents & Materials[4][5][6][7][8][9]
-
Precursor: 1,3,5-Trimethyl-1H-pyrazole (CAS: 1072-91-9)[4]
-
Sulfonylating Agent: Chlorosulfonic acid (
), Thionyl chloride ( ) -
Aminating Agent: Ammonium hydroxide (
) or Ammonia gas ( ) -
Solvent: Dichloromethane (DCM) or Chloroform (
)
Step-by-Step Methodology
Phase 1: Chlorosulfonation
-
Setup: Charge a dry 3-neck round-bottom flask with Chlorosulfonic acid (5.0 eq) . Cool to 0°C under an inert nitrogen atmosphere.
-
Addition: Dropwise add a solution of 1,3,5-trimethylpyrazole (1.0 eq) in dry DCM. Caution: Reaction is highly exothermic.
-
Heating: Allow the mixture to warm to room temperature, then reflux at 60°C for 2–4 hours.
-
Conversion Check: Monitor by TLC. If conversion is incomplete, add Thionyl chloride (2.0 eq) and reflux for an additional 2 hours to ensure complete conversion to the sulfonyl chloride intermediate.
-
Quench: Pour the reaction mixture carefully onto crushed ice to precipitate the 1,3,5-trimethylpyrazole-4-sulfonyl chloride . Extract with DCM and dry over
.
Phase 2: Amination
-
Reaction: Dissolve the crude sulfonyl chloride in THF or DCM.
-
Amination: Cool to 0°C and add Ammonium hydroxide (28-30%, excess) or bubble anhydrous
gas through the solution for 30 minutes. -
Workup: Stir at room temperature for 1 hour. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the solid residue from Ethanol/Water or purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient) to yield the pure sulfonamide.
Diagram 2: Synthetic Pathway
Caption: Step-wise synthetic route from the pyrazole precursor to the final sulfonamide via a sulfonyl chloride intermediate.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be obtained.
Nuclear Magnetic Resonance (NMR)[5][6][7]
-
NMR (400 MHz, DMSO-
):-
7.20–7.50 ppm (s, 2H,
, broad exchangeable singlet). -
3.60–3.70 ppm (s, 3H,
). -
2.30–2.40 ppm (s, 3H,
). -
2.10–2.20 ppm (s, 3H,
).[5] -
Note: The absence of aromatic protons on the ring confirms full substitution.
-
7.20–7.50 ppm (s, 2H,
Mass Spectrometry (LC-MS)[5]
-
Ionization Mode: ESI (+)
-
Expected Peak:
.
Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
-
Signal Word: Warning
-
Hazard Statements:
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: All synthesis steps involving chlorosulfonic acid or ammonia must be performed in a functioning fume hood.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent moisture absorption.
References
-
PubChem. (2025).[1] Trimethyl-1H-pyrazole-4-sulfonamide (CID 16228087).[1] National Library of Medicine.[1] [Link][1]
-
Bisharat, A., et al. (2023).[8][9] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.[10] [Link]
-
Al-Mulla, A. (2020).[11][12][13] Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]
Sources
- 1. trimethyl-1H-pyrazole-4-sulfonamide | C6H11N3O2S | CID 16228087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 88398-53-2 | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | Amines | Ambeed.com [ambeed.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H-Pyrazole, 1,3,5-trimethyl- [webbook.nist.gov]
- 5. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fluorochem.co.uk [fluorochem.co.uk]
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